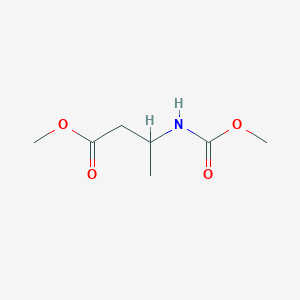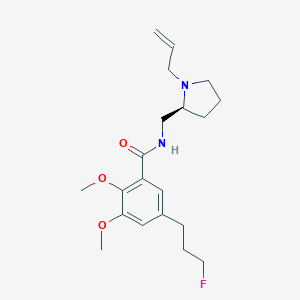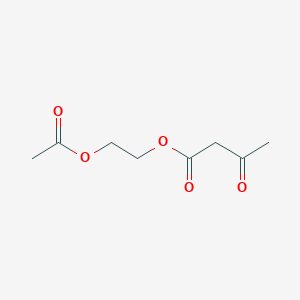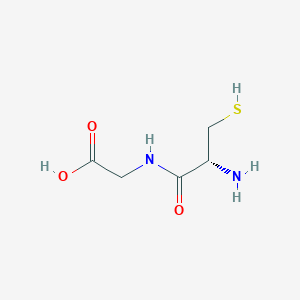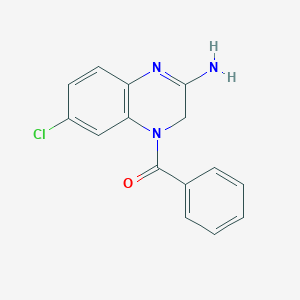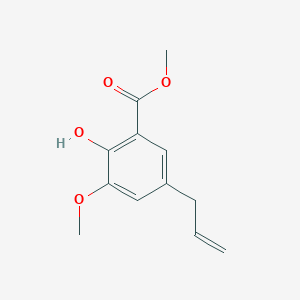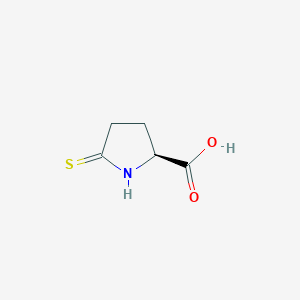
5-Thioxo-L-proline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Thioxo-L-proline is a heterocyclic organic compound with the chemical formula C5H7NO2S. It is also known as 2-imino-4-thioxo-5-pyrrolidinecarboxylic acid or TPro. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mecanismo De Acción
The mechanism of action of 5-Thioxo-L-proline is not fully understood. However, it has been suggested that it may act by inhibiting the activity of enzymes involved in oxidative stress and inflammation. It may also act by inducing apoptosis in cancer cells.
Efectos Bioquímicos Y Fisiológicos
5-Thioxo-L-proline has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation. It has also been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. In addition, it has been found to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 5-Thioxo-L-proline in lab experiments is that it is relatively easy to synthesize. It is also stable under normal laboratory conditions. However, one of the limitations of using 5-Thioxo-L-proline is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-Thioxo-L-proline. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases. Another area of interest is its potential use in the development of new anti-cancer drugs. In addition, further research is needed to fully understand its mechanism of action and to identify any potential side effects.
Métodos De Síntesis
The synthesis of 5-Thioxo-L-proline can be achieved through different methods, including the reaction of L-proline with Lawesson's reagent, sulfur and phosphorus, and the reaction of L-proline with thiosemicarbazide followed by oxidation. The reaction of L-proline with Lawesson's reagent is the most common method used for the synthesis of 5-Thioxo-L-proline.
Aplicaciones Científicas De Investigación
5-Thioxo-L-proline has shown promising results in various scientific research applications. It has been studied for its potential use as an antioxidant, anti-inflammatory, and anti-tumor agent. It has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
120610-89-1 |
|---|---|
Nombre del producto |
5-Thioxo-L-proline |
Fórmula molecular |
C5H7NO2S |
Peso molecular |
145.18 g/mol |
Nombre IUPAC |
(2S)-5-sulfanylidenepyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C5H7NO2S/c7-5(8)3-1-2-4(9)6-3/h3H,1-2H2,(H,6,9)(H,7,8)/t3-/m0/s1 |
Clave InChI |
SBAXTNNTHGLNJX-VKHMYHEASA-N |
SMILES isomérico |
C1CC(=S)N[C@@H]1C(=O)O |
SMILES |
C1CC(=S)NC1C(=O)O |
SMILES canónico |
C1CC(=S)NC1C(=O)O |
Sinónimos |
Proline, 5-thioxo- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



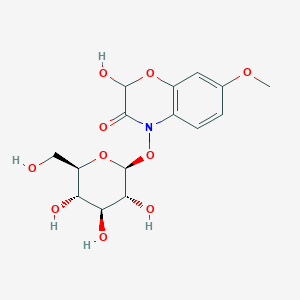
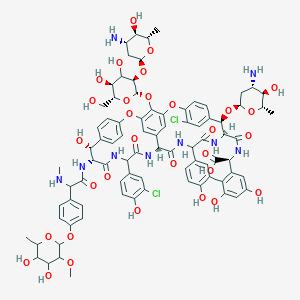
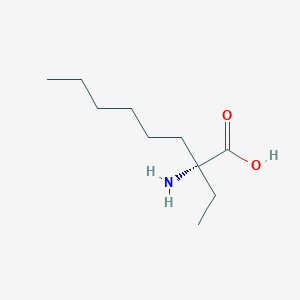
![4-Methyl-3-oxa-6-azatricyclo[3.2.0.02,4]heptan-7-one](/img/structure/B43956.png)
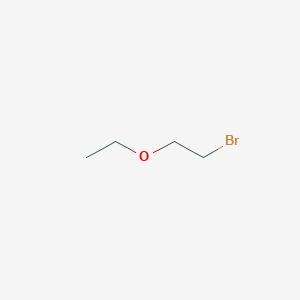
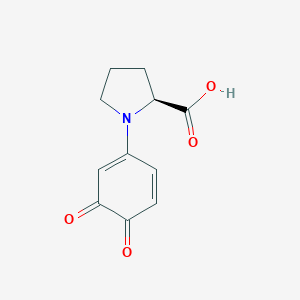
![[5-Acetyloxy-3-[4-[tert-butyl(dimethyl)silyl]oxyphenyl]-4-oxochromen-7-yl] acetate](/img/structure/B43965.png)
